molecular formula C10H12N4 B7762331 1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B7762331
M. Wt: 188.23 g/mol
InChI Key: SHEVPJWXOGGCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a methyl group at the 1-position of the pyrazole ring and a pyridin-3-ylmethyl substituent on the amine group. Its molecular formula is C₁₀H₁₂N₄, with a molecular weight of approximately 188.23 g/mol (calculated from structural analogs in and ). The compound’s SMILES notation is CN1C=C(C=N1)NCC2=CN=CC=C2, and its InChI key is KPFPBSVHCXXCJM-UHFFFAOYSA-N (derived from the non-methylated analog in ).

Properties

IUPAC Name

1-methyl-N-(pyridin-3-ylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-3-2-4-11-5-9/h2-5,7-8,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEVPJWXOGGCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-1-methyl-1H-pyrazole

The core pyrazole structure is prepared by reacting methylhydrazine with β-ketoesters. For example, methyl acetoacetate and methylhydrazine cyclize under acidic conditions to yield 1-methyl-1H-pyrazol-4-amine. Yields range from 65–80% depending on solvent and temperature.

Reaction Conditions:

ComponentQuantityConditionsYield
Methyl acetoacetate1.0 equivHCl (cat.), EtOH, reflux72%
Methylhydrazine1.2 equiv12 h, 80°C

Introduction of Pyridin-3-ylmethyl Group

The C4 amine is functionalized via nucleophilic substitution or reductive amination. A patented method uses 3-(bromomethyl)pyridine and the 4-aminopyrazole intermediate in DMF with K2CO3 as a base:

4-Amino-1-methyl-1H-pyrazole + 3-(bromomethyl)pyridineDMF, K2CO3This compound\text{4-Amino-1-methyl-1H-pyrazole + 3-(bromomethyl)pyridine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{this compound}

Optimization Data:

BaseSolventTemperatureTime (h)Yield
K2CO3DMF60°C668%
Et3NDCMRT2442%
NaHCO3MeCN50°C855%

Recent advances enable concurrent pyrazole formation and side-chain introduction. A method from The Journal of Organic Chemistry employs:

  • In situ generation of O-(4-nitrobenzoyl)hydroxylamine from amines

  • Cyclocondensation with diketones

  • Simultaneous N-alkylation using 3-(chloromethyl)pyridine

Procedure:

  • Mix 3-(aminomethyl)pyridine (1.0 equiv), diketone (1.1 equiv), and O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv) in DMF.

  • Heat at 85°C for 1.5 hours.

  • Purify via column chromatography (silica gel, hexane/EtOAc).

Scale (mmol)YieldPurity
1.044%95%
3.045%94%

Halogenation-Amination Sequence

A Chinese patent (CN111303035A) outlines a halogen-mediated route:

  • Bromination : Treat 1-methyl-1H-pyrazol-3-amine with Br2 in H2O to form 4-bromo-1-methyl-1H-pyrazol-3-amine.

  • Coupling : React with 3-(aminomethyl)pyridine using Pd(OAc)2/Xantphos catalyst.

Critical Parameters:

  • Bromine stoichiometry (1.05 equiv minimizes di-substitution)

  • Catalyst loading (5 mol% Pd(OAc)2)

  • Ligand choice (Xantphos superior to BINAP or DPPP)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Stepwise N-AlkylationHigh regioselectivityMulti-step, moderate yields42–68%
One-Pot Multi-ComponentReduced purification stepsRequires excess reagents44–45%
Halogenation-AminationScalable, avoids isomer formationPd catalyst cost50–64%

Mechanistic Insights and Side Reactions

  • N-Alkylation Competes with C-Alkylation : In polar aprotic solvents (DMF, DMSO), N-alkylation dominates due to the nucleophilic pyrazole nitrogen.

  • Pd-Catalyzed Coupling Challenges : Oxidative addition of 4-bromopyrazole intermediates is slower compared to aryl bromides, necessitating elevated temperatures (80–100°C).

  • Byproduct Formation :

    • Di-alkylated products (5–12%) when using excess alkylating agents.

    • Pyrazole ring-opening under strong acidic/basic conditions.

Industrial-Scale Considerations

For kilogram-scale production, the halogenation-amination route is preferred:

  • Cost Efficiency : Bromine ($2.50/mol) vs. Pd catalysts ($150/mol)

  • Purification : Crystallization from ethanol/water achieves >99.5% purity.

  • Throughput : 3-step process completes in 18–24 hours.

Chemical Reactions Analysis

N-Alkylation

  • Starting Material : 1H-pyrazol-4-amine.

  • Reaction Conditions : Alkylation with pyridin-3-ylmethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., NaOH, K2CO3) and a solvent like ethanol or DMF.

  • Mechanism : The amine group at position 4 of the pyrazole ring reacts with the alkylating agent to form the N-methylated product. This method is straightforward but may require optimization for regioselectivity .

Cross-Coupling Reactions

  • Key Reaction : Coupling of pyrazol-4-ylidene intermediates with pyridine derivatives.

  • Conditions : Ethanol, acetic acid (HOAc), and oxygen (O₂) at elevated temperatures (e.g., 130°C). This promotes enolization of pyrazolones, followed by dehydrogenation to form the final product .

  • Example : Reaction of 1-amino-2-imino-pyridines with pyrazolones yields (Z)-isomers of 1,2-diamino-6-(pyrazol-4-ylidene)-4-arylpyridine-3-carbonitriles .

Key Reactions and Functional Group Transformations

Reaction TypeReagents/ConditionsYield (%)Reference
N-AlkylationPyridin-3-ylmethyl bromide, K₂CO₃, EtOH76–90%
Cross-Coupling (C(sp³)–C)Ethanol, HOAc, O₂, 130°C, 24 h90%
Reductive Aminationp-Methoxybenzaldehyde, NaBH₃CN, solvent-free91%

Reductive Amination

  • Mechanism : Formation of an imine intermediate followed by reduction (e.g., using sodium cyanoborohydride).

  • Conditions : Solvent-free heating with aldehydes and reducing agents .

  • Example : Reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde yields the N-benzylated product .

Suzuki Coupling

  • Purpose : To introduce aryl substituents.

  • Conditions : Palladium catalysts (e.g., XPhos, Pd(OAc)₂), arylboronic acids, and dioxane .

  • Example : Synthesis of 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole via coupling with phenylboronic acid .

Structural Analysis Techniques

The compound’s structure is validated using:

TechniqueKey FindingsReference
¹H and ¹³C NMR Confirm regioselectivity and electronic environments (e.g., δ = 8.50 ppm for CH=N)
X-ray Crystallography Planar pyrazole ring with bond lengths indicating π-electron delocalization
Mass Spectrometry (EI) Molecular ion peaks (e.g., m/z 271 for intermediates)

Comparison with Structural Analogues

CompoundStructural FeaturesKey DifferenceReference
5-Methyl-1H-pyrazol-4-amineSimplified structureBaseline for SAR studies
N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amineEnhanced lipophilicityImproved antioxidant activity

Challenges and Considerations

  • Regioselectivity : Cross-coupling reactions require controlled conditions to avoid side products .

  • Stability : Pyrazole derivatives can undergo degradation under acidic/basic conditions, necessitating careful workup .

  • Scalability : Solvent-free methods (e.g., reductive amination) improve operational efficiency .

Scientific Research Applications

1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocyclic cores, or functional groups.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine C₁₀H₁₂N₄ - 1-Me pyrazole
- Pyridin-3-ylmethyl amine
Potential bioactive scaffold; high nitrogen content for coordination chemistry
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ - 3-Me pyrazole
- Cyclopropyl amine
Enhanced lipophilicity; synthesized via copper-catalyzed coupling (17.9% yield)
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ - Chloropyridine substituent Increased molecular weight (208.66 g/mol); potential halogen bonding interactions
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₇H₉N₅ - Pyrimidin-5-yl core
- 3-Me pyrazole
Higher melting point (211–215°C); pyrimidine enhances π-π stacking
1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine C₁₀H₁₂N₄ - Pyridin-4-ylmethyl isomer Altered geometry for receptor binding; molecular weight 187.25 g/mol
1-Methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine C₈H₁₀N₄S - Thiazole substituent Sulfur atom enables polar interactions; molecular weight 194.26 g/mol

Key Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of 1-methyl-1H-pyrazol-4-amine () with a pyridin-3-ylmethyl halide, analogous to methods in (e.g., cesium carbonate-mediated coupling). Yields for similar reactions range from 17.9% () to 82% (), depending on substituent complexity .

Biological Relevance : Pyrazole-4-amine derivatives, such as 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (), exhibit antimycobacterial activity. The pyridin-3-ylmethyl group in the target compound may enhance solubility or target binding compared to alkyl or halogenated analogs .

Coordination Chemistry : Fluoroalkyl pyrazole amines () and pyridyl variants are used in polynuclear coordination compounds. The target’s dual heterocyclic structure could stabilize metal complexes for catalytic or material science applications .

Isomer-Specific Effects : The pyridin-3-ylmethyl isomer (target) vs. pyridin-4-ylmethyl () may exhibit divergent bioactivity due to spatial orientation differences, as seen in receptor-ligand studies .

Biological Activity

1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂N₄, with a molecular weight of approximately 188.23 g/mol. Its structure features a pyrazole ring and a pyridine moiety, which contribute to its unique chemical properties and biological activities. The compound is identified by its CAS number 1006446-26-9.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as kinases. These interactions likely involve hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins and leading to various biological effects, including anti-cancer properties.

Kinase Inhibition

Research indicates that this compound exhibits potential as a kinase inhibitor . Kinases play crucial roles in cellular signaling pathways, and their inhibition can be beneficial in treating cancers and other diseases. Preliminary studies suggest that compounds with similar structures may inhibit specific kinases involved in tumor growth and proliferation .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, compounds related to this compound have shown IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating promising anticancer activity .

Anti-inflammatory Effects

Additionally, some studies have highlighted the anti-inflammatory potential of this compound. For example, it has been shown to inhibit the release of pro-inflammatory cytokines in cell models, suggesting its utility in treating inflammatory diseases .

Table: Summary of Biological Activities

Activity Description Reference
Kinase InhibitionInhibits specific kinases involved in cancer cell proliferation
Anticancer ActivityIC50 values ranging from 73 to 84 mg/mL against various cancer cell lines
Anti-inflammatoryInhibits LPS-induced TNFα release in vitro

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of aminopyrazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition against HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth percentages of 54.25% and 38.44%, respectively. Importantly, these compounds showed minimal toxicity to normal fibroblasts, indicating a favorable therapeutic index .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications aimed at enhancing biological activity. The compound can undergo various reactions such as oxidation to form N-oxides or reduction to create amine derivatives. These modifications can lead to the development of derivatives with improved pharmacological properties.

Q & A

Q. How to troubleshoot low reaction yields in amine-functionalized pyrazole synthesis?

  • Solutions :
  • Moisture Control : Use anhydrous DMSO and molecular sieves () .
  • Catalyst Screening : Compare Cu(I) vs. Pd(0) systems ( vs. 12) .
  • Byproduct Analysis : Identify side products (e.g., dimerization) via HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.